![molecular formula C15H30N2 B1464686 [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine CAS No. 1281476-72-9](/img/structure/B1464686.png)
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
概要
説明
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine: is a chemical compound with a complex structure that includes a piperidine ring and a trimethylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone . This intermediate can then be further reacted with piperidine and other reagents to form the final compound. The reaction conditions often include the use of catalysts such as ruthenium or palladium and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve continuous hydrogenation processes to ensure high selectivity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
化学反応の分析
Types of Reactions: [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the cyclohexyl group can be modified.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways and targets involved can vary depending on the specific application and context of use.
類似化合物との比較
3,3,5-Trimethylcyclohexanol: This compound shares the trimethylcyclohexyl group but differs in its functional groups and overall structure.
3,3,5-Trimethylcyclohexyl 1-piperidinylacetate: Another similar compound with a piperidine ring and a trimethylcyclohexyl group, but with different connectivity and functional groups.
Uniqueness: What sets [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine apart is its specific combination of functional groups and structural features.
特性
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-12-8-14(10-15(2,3)9-12)17-6-4-13(11-16)5-7-17/h12-14H,4-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPPAHYABGZSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


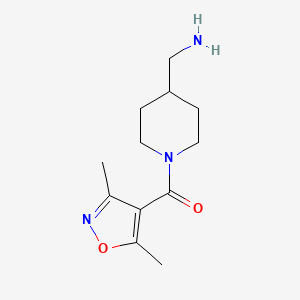
![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)

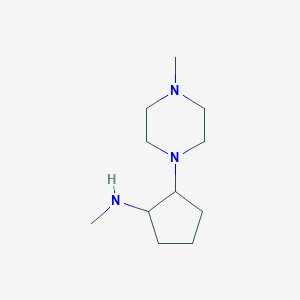
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)
![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)
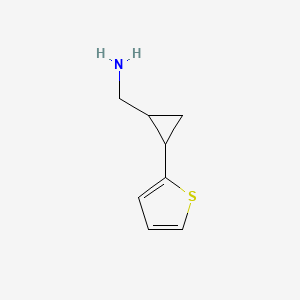
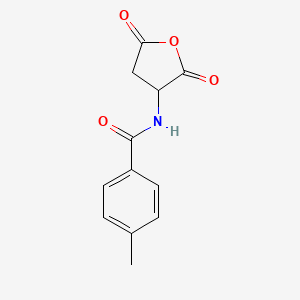
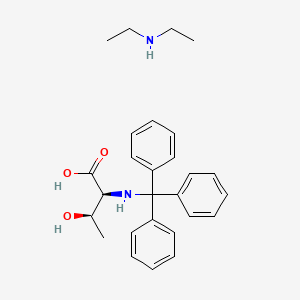
![3-[2,3,3a,4,5,9b-Hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1464622.png)
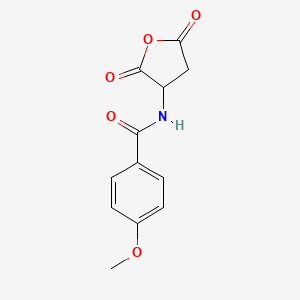
![1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid](/img/structure/B1464626.png)
